molecular formula C6H6N2O2 B2988121 1-(5-Hydroxypyrimidin-2-yl)ethanone CAS No. 1808092-59-2

1-(5-Hydroxypyrimidin-2-yl)ethanone

Cat. No. B2988121
CAS RN: 1808092-59-2
M. Wt: 138.126
InChI Key: QCKFHTNCMQOVCO-UHFFFAOYSA-N
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Description

“1-(5-Hydroxypyrimidin-2-yl)ethanone” is a chemical compound with the CAS Number: 1808092-59-2 . It has a molecular weight of 138.13 and its IUPAC name is 1-(5-hydroxypyrimidin-2-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “1-(5-Hydroxypyrimidin-2-yl)ethanone” is 1S/C6H6N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-3,10H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“1-(5-Hydroxypyrimidin-2-yl)ethanone” has a molecular weight of 138.13 .

Scientific Research Applications

Synthesis and Characterization

1-(5-Hydroxypyrimidin-2-yl)ethanone serves as a precursor or component in the synthesis of complex molecules. For instance, Sherekar et al. (2022) synthesized 6-(5-chloro-8-hydroxynapthalene-2-yl)-4(4-hydroxyphenyl)-4-5-dihydroxypyrimidin-2(1h)-one, demonstrating its utility in creating compounds with excellent antimicrobial activities due to the presence of a chlorine substituent on the main nucleus (Sherekar, Padole, & Kakade, 2022). Similarly, Moskvina et al. (2015) highlighted its role in generating heterocyclic compounds through condensation reactions, producing isoflavones and various N,O- and N,N-heterocycles (Moskvina, Shilin, & Khilya, 2015).

Biological Evaluation

Compounds derived from or related to 1-(5-Hydroxypyrimidin-2-yl)ethanone have been evaluated for their biological activities, such as antimicrobial properties. Govindhan et al. (2017) synthesized a compound using a click chemistry approach from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone, which was then characterized and evaluated for cytotoxicity, demonstrating potential for further biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).

Antimicrobial and Antifungal Activities

Salimon et al. (2011) synthesized 1-(5-mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone, demonstrating significant antimicrobial activity, highlighting the potential of 1-(5-Hydroxypyrimidin-2-yl)ethanone derivatives in developing new antimicrobial agents (Salimon, Salih, & Hussien, 2011).

Material Science Applications

The chemistry of 1-(5-Hydroxypyrimidin-2-yl)ethanone and its derivatives extends into material science, where these compounds are utilized in the synthesis and development of new materials with potential applications in various industries, such as sensors and actuators, based on their unique properties, as explored by Fang et al. (2019) in the development of a BODIPY-based fluorescent probe for H2S detection (Fang, Jiang, Sun, & Li, 2019).

Safety and Hazards

The safety data sheet for “1-(5-Hydroxypyrimidin-2-yl)ethanone” indicates that it is harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Proper protective measures should be taken while handling this compound .

Future Directions

The future directions for “1-(5-Hydroxypyrimidin-2-yl)ethanone” could involve further exploration of its potential biological activities. Pyrimidine derivatives are known to exhibit a wide range of pharmacological activities , and “1-(5-Hydroxypyrimidin-2-yl)ethanone” could be investigated for similar properties.

properties

IUPAC Name

1-(5-hydroxypyrimidin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c1-4(9)6-7-2-5(10)3-8-6/h2-3,10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCKFHTNCMQOVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxypyrimidin-2-yl)ethanone

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